molecular formula C5H2Br2N2O2 B061615 2,6-Dibromo-4-nitropyridine CAS No. 175422-04-5

2,6-Dibromo-4-nitropyridine

Cat. No.: B061615
CAS No.: 175422-04-5
M. Wt: 281.89 g/mol
InChI Key: XIPATZUHJFQGQC-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitropyridine is a chemical compound with the molecular formula C5H2Br2N2O2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and a nitro group at the 4 position. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. One common method includes the reaction of 4-nitropyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetic acid at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-nitropyridine is reacted with bromine in a controlled environment. The reaction conditions, including temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2,6-dibromo-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPATZUHJFQGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581316
Record name 2,6-Dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175422-04-5
Record name 2,6-Dibromo-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175422-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMO-4-NITRO-PYRIDINE
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Synthesis routes and methods

Procedure details

A solution of 20 g (78 mmol) of 2,6-dibromopyridine 1-oxide is warmed to 40° C. in 70 ml of H2SO4. Nitrating acid (70 ml of H2SO4 and 34 ml of fuming HNO3) is added to the solution at this temperature. The reaction mixture is heated at 90° C. for 3 h. After cooling, the reaction mixture is poured into 800 ml of ice-water. The solid which has precipitated out is filtered off and washed with water. After drying, the 2,6-dibromo-4-nitropyridine 1-oxide (17.9 g) is suspended in 200 ml of chloroform, 6 ml of phosphorus tribromide (64 mmol) are added at room temperature, and the mixture is stirred for 1 h and then heated under reflux for 2 days. After cooling, the solution is poured into 500 ml of ice-water, and the mixture is neutralised using solid NaHCO3. The aqueous phase is separated off and extracted a number of times with CHCl3, and the combined organic phases are washed with a sodium thiosulfate solution and then with water, dried and evaporated. The residue is recrystallised from EtOH. Yield: 41.7 g (148 mmol), 70% of theory.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
34 mL
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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